molecular formula C6H8N6 B12652227 1-methyl-2-(7H-purin-6-yl)hydrazine CAS No. 6288-87-5

1-methyl-2-(7H-purin-6-yl)hydrazine

Cat. No.: B12652227
CAS No.: 6288-87-5
M. Wt: 164.17 g/mol
InChI Key: RHWWXMWLTFRHKT-UHFFFAOYSA-N
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Description

9H-Purine, 6-(2-methylhydrazinyl)-: is a chemical compound with the molecular formula C6H8N6 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 6-(2-methylhydrazinyl)- typically involves the reaction of purine derivatives with methylhydrazine. One common method includes the following steps:

Industrial Production Methods: While specific industrial production methods for 9H-Purine, 6-(2-methylhydrazinyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler purine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 9H-Purine, 6-(2-methylhydrazinyl)- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used to investigate the function of purine derivatives in cellular processes and to develop new biochemical assays .

Medicine: In medicinal chemistry, 9H-Purine, 6-(2-methylhydrazinyl)- is explored for its potential as a therapeutic agent. It has shown promise in preliminary studies as an anticancer agent, with the ability to induce apoptosis in cancer cells .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of 9H-Purine, 6-(2-methylhydrazinyl)- involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors involved in key biochemical pathways. For example, it may inhibit certain enzymes involved in DNA synthesis, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 9H-Purine, 6-(2-methylhydrazinyl)- is unique due to its specific functional group, which imparts distinct chemical and biological properties.

Properties

CAS No.

6288-87-5

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

1-methyl-2-(7H-purin-6-yl)hydrazine

InChI

InChI=1S/C6H8N6/c1-7-12-6-4-5(9-2-8-4)10-3-11-6/h2-3,7H,1H3,(H2,8,9,10,11,12)

InChI Key

RHWWXMWLTFRHKT-UHFFFAOYSA-N

Canonical SMILES

CNNC1=NC=NC2=C1NC=N2

Origin of Product

United States

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